molecular formula C12H20O3Si B11868671 2,2',2''-(Phenylsilanetriyl)triethanol CAS No. 578740-39-3

2,2',2''-(Phenylsilanetriyl)triethanol

Cat. No.: B11868671
CAS No.: 578740-39-3
M. Wt: 240.37 g/mol
InChI Key: UKDMKBCOKQGIAC-UHFFFAOYSA-N
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Description

2,2’,2’'-(Phenylsilanetriyl)triethanol is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Phenylsilanetriyl)triethanol typically involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base. The reaction proceeds as follows:

[ \text{PhSiCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PhSi(OCH}_2\text{CH}_3)_3 + 3 \text{HCl} ]

In this reaction, phenyltrichlorosilane (PhSiCl₃) reacts with ethanol (C₂H₅OH) to form 2,2’,2’'-(Phenylsilanetriyl)triethanol and hydrochloric acid (HCl) as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.

Industrial Production Methods

Industrial production of 2,2’,2’'-(Phenylsilanetriyl)triethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Phenylsilanetriyl)triethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The ethanol groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylsilanetriyl triacetate.

    Reduction: Formation of phenylsilane derivatives.

    Substitution: Formation of phenylsilanetriyl tri-substituted derivatives.

Scientific Research Applications

2,2’,2’'-(Phenylsilanetriyl)triethanol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Phenylsilanetriyl)triethanol involves its interaction with molecular targets through its silicon and ethanol groups. The compound can form stable complexes with various substrates, facilitating chemical transformations. The phenyl group enhances the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: Similar in structure but lacks the phenyl group.

    Phenyltrimethoxysilane: Contains methoxy groups instead of ethanol groups.

    Phenyltriethoxysilane: Similar but with ethoxy groups instead of ethanol groups.

Uniqueness

2,2’,2’'-(Phenylsilanetriyl)triethanol is unique due to the presence of both phenyl and ethanol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both stability and reactivity.

Properties

CAS No.

578740-39-3

Molecular Formula

C12H20O3Si

Molecular Weight

240.37 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)-phenylsilyl]ethanol

InChI

InChI=1S/C12H20O3Si/c13-6-9-16(10-7-14,11-8-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2

InChI Key

UKDMKBCOKQGIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCO)(CCO)CCO

Origin of Product

United States

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